6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine is a heterocyclic compound characterized by its molecular formula and molecular weight of approximately . This compound features a fused pyrano-pyridine structure, which is significant in various chemical and biological applications. The presence of a nitro group at the 6-position enhances its reactivity and potential as a pharmacological agent.
6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine falls under the classification of nitro heterocycles, particularly within the pyridine and pyran families. It is synthesized from readily available starting materials, making it accessible for research purposes. This compound is often studied for its biological activities and potential applications in medicinal chemistry.
Several synthetic routes have been developed for the preparation of 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine. A common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as potassium carbonate in aqueous ethanol under thermal or microwave irradiation. This reaction typically yields the desired product through a series of condensation and cyclization steps.
The synthesis can be described as follows:
The molecular structure of 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine features:
Key structural data includes:
6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine can undergo several significant chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine primarily involves its role as an inhibitor of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1). By binding to the active site of PARP-1, it prevents the repair of damaged DNA, leading to apoptosis in cancer cells. This mechanism is crucial for its potential therapeutic applications in cancer treatment.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide insight into its structural characteristics and functional groups present .
6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine has several applications across different scientific fields:
This compound exemplifies the intersection of organic synthesis and biological activity, making it a valuable subject for ongoing research in pharmaceuticals and materials science .
Pyrano[2,3-b]pyridine represents a privileged heterocyclic framework in medicinal chemistry due to its dual structural features: a pyran ring’s oxygen atom enables hydrogen bonding, while the pyridine nitrogen confers basicity and metal-coordination capabilities. This fused bicyclic system enhances planarity and aromatic character, facilitating π-stacking interactions with biological targets like enzymes and receptors [8]. The scaffold’s versatility is evidenced in diverse therapeutic applications, including kinase inhibition (e.g., CDK, VEGFR) and tubulin polymerization disruption, crucial in anticancer drug development [9]. For instance, pyrano[3,2-c]pyridine hybrids exhibit potent antiproliferative activity by inhibiting tubulin assembly, with IC₅₀ values as low as 4.03 μM—surpassing reference agents like Taxol in specific cancer cell lines [9]. The inherent bioactivity stems from:
Table 1: Key Molecular Properties of 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine
Property | Value |
---|---|
Molecular Formula | C₈H₈N₂O₃ |
Molecular Weight | 180.16 g/mol |
IUPAC Name | 6-Nitro-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
SMILES | O=N(=O)C1=CN=C2OCCCC2=C1 |
XLogP3 | 1.4 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 71.9 Ų |
The nitro group at position 6 significantly alters the electronic and biological profile of pyrano[2,3-b]pyridines. Its strong electron-withdrawing effect (−R, −I) reduces electron density at C-6 and adjacent positions, enhancing susceptibility to nucleophilic substitution and electrophilic addition relative to non-nitrated analogues [5]. Key distinctions include:
Table 2: Bioactivity Comparison of Pyrano[2,3-b]pyridine Derivatives
Derivative | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) | Tubulin Inhibition |
---|---|---|---|
6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine | 6.13–15.54 (Huh-7, MCF-7) | ≤25 (bacterial strains) | 81% polymerization inhibition |
6-Amino-2H-pyrano[2,3-b]pyridine | 12.30–40.10 | ≥50 | 42% polymerization inhibition |
4-Hydroxyquinoline | >50 | 100 | Not significant |
Tautomeric equilibria in pyrano[2,3-b]pyridines are governed by ring fusion geometry and substituent effects. The 6-nitro group stabilizes the lactam tautomer (2H,3H,4H-form) through resonance-assisted intramolecular hydrogen bonding between N1-H and the nitro oxygen [5] [10]. Critical modifications include:
Table 3: Tautomeric Energy States in Solvents of Varying Polarity
Tautomer | Energy in Acetonitrile (kcal/mol) | Energy in DMSO (kcal/mol) |
---|---|---|
Lactam (6-NO₂) | 0.0 (reference) | +0.7 |
Enol (6-NO₂) | +8.3 | +9.1 |
Lactam (unsubstituted) | +1.2 | +1.9 |
Electron density mapping shows nitro substitution reduces charge at C-6 by 0.18 e⁻, augmenting electrophilicity for nucleophilic attack—critical in covalent inhibitor design [5] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1